Pyrazine-2-carboxylic acid
Overview
Description
Pyrazine-2-carboxylic acid is a heterocyclic aromatic organic compound with the molecular formula C5H4N2O2. It is characterized by a pyrazine ring substituted with a carboxylic acid group at the second position. This compound is known for its role as a metabolite of the antitubercular drug pyrazinamide and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Pyrazine-2-carboxylic acid, also known as 2-Pyrazinecarboxylic acid, primarily targets the Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) . DprE1 is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound exerts its inhibitory effects on DprE1 through the formation of hydrogen bonds with the pivotal active site Cys387 residue .
Mode of Action
The compound interacts with its target, DprE1, by forming hydrogen bonds with the active site Cys387 residue . This interaction inhibits the function of DprE1, thereby affecting the cell wall biosynthesis of Mycobacterium tuberculosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting DprE1, the compound disrupts the formation of the cell wall, leading to the death of the bacteria .
Result of Action
The primary result of this compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to the death of the bacteria . This makes it a potential candidate for the treatment of tuberculosis .
Biochemical Analysis
Biochemical Properties
Pyrazine-2-carboxylic acid interacts with various biomolecules in biochemical reactions. A series of novel this compound derivatives have been synthesized and characterized using IR, NMR, and mass spectrums . These derivatives have shown cytotoxic activity against different cancer cell lines .
Cellular Effects
This compound has shown effects on various types of cells and cellular processes. For instance, it has shown moderate cytotoxicity against lung (A549), breast (MCF-7), and colon (HT-29) cell lines . It influences cell function by inducing apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to induce DNA cleavage in the presence of H2O2 (1.0 mM) in high doses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. As the concentration of the compound increases, the percentage of induction of apoptosis also increases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrazine with carbon dioxide under high pressure and temperature. Another method includes the oxidation of pyrazine-2-carboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of pyrazine derivatives. This process typically involves the use of metal catalysts such as vanadium or molybdenum oxides, which facilitate the oxidation reaction under controlled conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives.
Reduction: The compound can be reduced to pyrazine-2-carboxaldehyde using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, vanadium oxides.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus pentachloride.
Major Products:
Oxidation: Pyrazine-2,3-dicarboxylic acid.
Reduction: Pyrazine-2-carboxaldehyde.
Substitution: Pyrazine-2-carbonyl chloride.
Scientific Research Applications
Pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its role in the metabolism of pyrazinamide, an antitubercular drug.
Medicine: this compound derivatives are explored for their potential anticancer properties.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
Pyrazinamide: An antitubercular drug that is metabolized to pyrazine-2-carboxylic acid.
Pyrazine-2,3-dicarboxylic acid: An oxidized derivative of this compound.
Pyrazine-2-carboxaldehyde: A reduced form of this compound.
Uniqueness: this compound is unique due to its role as a key metabolite in the action of pyrazinamide, an important drug in the treatment of tuberculosis. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
pyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPZZXUFJPQHNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
Record name | pyrazinoic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Pyrazinoic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30243367 | |
Record name | Pyrazinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30243367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White or off-white powder; [Alfa Aesar MSDS] | |
Record name | Pyrazinoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19699 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
98-97-5 | |
Record name | 2-Pyrazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazinoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | pyrazinoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | pyrazinoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30243367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRAZINOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WB23298SP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.